Product packaging for 5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran(Cat. No.:CAS No. 88349-53-5)

5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran

Cat. No.: B12889578
CAS No.: 88349-53-5
M. Wt: 264.27 g/mol
InChI Key: SNDWDSDJDCNZNR-UHFFFAOYSA-N
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Description

5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran is a synthetic benzofuran derivative of significant interest in medicinal chemistry as a versatile scaffold for the development of novel bioactive molecules. This compound serves as a key synthetic intermediate, structurally analogous to the natural product khellinone (5-acetyl-4,7-dimethoxy-6-hydroxybenzofuran), which is isolated from Ammi visnaga and is the foundation for several classes of pharmacologically active compounds . Derivatives based on this core benzofuran structure have demonstrated a wide spectrum of potential therapeutic activities in scientific research. Khellinone-based chalcones and dimers have been explored as potent blockers of the voltage-gated potassium channel Kv1.3, representing attractive lead compounds for the treatment of T-cell-mediated autoimmune diseases such as multiple sclerosis . Furthermore, structurally similar 5-acetyl-6-hydroxybenzofuran derivatives have been evaluated for their inhibitory effects on enzymes linked to Type 2 Diabetes Mellitus (T2DM), including α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) . The ortho-hydroxyacetyl substitution pattern is particularly important for binding to the active sites of these enzymes, as confirmed by molecular docking studies that reveal significant interactions via hydrogen bonding and π-π stacking . Additional research avenues for this chemical series include investigating their antioxidant potential through free-radical scavenging assays (e.g., DPPH, nitric oxide) and their in vitro cytotoxic properties against various cancer cell lines . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O5 B12889578 5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran CAS No. 88349-53-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88349-53-5

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

1-(4,7-diethoxy-6-hydroxy-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C14H16O5/c1-4-17-12-9-6-7-19-13(9)14(18-5-2)11(16)10(12)8(3)15/h6-7,16H,4-5H2,1-3H3

InChI Key

SNDWDSDJDCNZNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C2=C1C=CO2)OCC)O)C(=O)C

Origin of Product

United States

Computational and in Silico Investigations of 5 Acetyl 4,7 Diethoxy 6 Hydroxybenzofuran

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Level)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzofuran (B130515) derivatives, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), are employed to determine various molecular properties. semanticscholar.org Such studies on related compounds provide a framework for understanding the characteristics of 5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran.

Quantum chemical calculations are instrumental in elucidating the electronic properties of benzofuran scaffolds. These studies often involve the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity. uj.ac.za For instance, in studies of 7-acetyl-2-aryl-5-nitrobenzofurans, Conceptual Density Functional Theory (CDFT) has been used to analyze chemical reactivity indicators such as electrophilicity and chemical hardness. uj.ac.za Natural Bond Orbital (NBO) analysis is another technique used to investigate hyperconjugative interactions and charge delocalization within the molecule, providing a deeper understanding of its electronic stability. semanticscholar.org

Determining the most stable three-dimensional structure of a molecule is crucial, as this conformer is the most likely to be biologically active. uj.ac.za DFT calculations are used to perform conformational analysis by optimizing the molecular geometry to find the lowest energy state. For a related compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine, computational results showed that one potential product of a reaction was more stable than another by 5.3407 kcal/mol, confirming its formation. semanticscholar.org The calculation of thermodynamic parameters such as total energy at the same level of theory further confirms the stability of the predicted structure. semanticscholar.org

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. Theoretical calculations can determine vibrational wavenumber values (corresponding to Infrared spectroscopy) and 1H and 13C chemical shift values (for Nuclear Magnetic Resonance spectroscopy). semanticscholar.org In studies of analogous benzofurans, these theoretically determined values have shown a high correlation with experimental data. semanticscholar.org Furthermore, methods like the Corrected Linear Response Polarizable Continuum Model (CLR-PCM) can be used to obtain theoretical electronic absorption spectra in different phases (gas, methanol, cyclohexane), which show good agreement with observed spectra. semanticscholar.org

Table 1: Illustrative Quantum Chemical Parameters for a Benzofuran Derivative (Note: Data is representative of typical DFT calculations for related benzofuran structures, not specifically for this compound)

Parameter CalculatedMethod/Basis SetTypical FindingReference Snippet
Molecular GeometryDFT / B3LYPOptimized to the lowest energy conformer. uj.ac.za
Thermodynamic StabilityDFT / B3LYPCalculation of total energy to confirm the most stable isomer. semanticscholar.org
HOMO-LUMO Energy GapDFT / B3LYPUsed to analyze chemical reactivity and stability. uj.ac.za
Reactivity DescriptorsCDFTAnalysis of chemical hardness and electrophilicity. uj.ac.za
Spectroscopic Data (NMR)DFT / B3LYPHigh correlation between calculated and experimental chemical shifts. semanticscholar.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein's active site, shedding light on its potential biological activity.

Docking studies on various benzofuran derivatives have successfully predicted their interactions with several biological targets. For example, 5-acetyl-2-aryl-6-hydroxybenzo[b]furans were docked against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), enzymes linked to type 2 diabetes. nih.gov Similarly, derivatives of 6-hydroxy-4,7-dimethoxy-benzofuran were shown through docking to form stable complexes with DNA gyrase and DHFR, suggesting potential antimicrobial activity. ekb.egekb.eg These studies identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's binding pocket, which are crucial for the molecule's inhibitory action. uj.ac.za

Beyond predicting the binding orientation, molecular docking estimates the binding affinity, often expressed as a scoring function or binding energy (in kcal/mol). A lower binding energy typically indicates a more stable ligand-protein complex and potentially higher biological activity. Studies on 7-acetyl-5-nitrobenzofurans used docking to identify significant interactions with protease and FKBP12-mTOR active site residues, which were then confirmed by molecular dynamic simulations. uj.ac.zauj.ac.za The binding modes revealed by these simulations help to understand the structural basis for the observed activity and can guide the design of more potent inhibitors. researchgate.net Research on other heterocyclic structures, like coumarin derivatives, has also used docking to predict high binding affinities for specific receptors, such as the 5-HT1A receptor. researchgate.netmdpi.com

Table 2: Representative Molecular Docking Results for Benzofuran Derivatives (Note: This table illustrates typical findings from docking studies on related compounds and does not represent specific results for this compound)

Compound TypeProtein TargetKey Interacting Residues (Example)Predicted Binding Affinity (Example)Reference Snippet
5-Acetyl-2-aryl-6-hydroxybenzo[b]furansα-Glucosidase, PTP1BNot specifiedNot specified nih.gov
7-Acetyl-5-nitrobenzofuransProtease, FKBP12-mTORNot specifiedSignificant interactions observed uj.ac.zauj.ac.za
6-Hydroxy-4,7-dimethoxy-benzofuran DerivativesDNA Gyrase, DHFRNot specifiedFormation of stable complexes ekb.egekb.eg
4-Nitrophenyl Functionalized BenzofuransBovine Serum Albumin (BSA)Not specifiedHigh affinity binding observed nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. In the context of medicinal chemistry, MD simulations are instrumental in analyzing how a compound like this compound might behave in a biological system, such as in the presence of a target protein. These simulations can provide insights into the flexibility of the compound and the stability of its interactions with biological macromolecules.

Analysis of Compound Dynamics in Biological Environments

There is no specific data available in the public scientific literature detailing the molecular dynamics simulations of this compound within a biological context. Such studies would typically involve simulating the compound in an aqueous solution or within a lipid bilayer to predict its conformational preferences and dynamic behavior.

Evaluation of Protein-Ligand Complex Stability and Flexibility

Similarly, a search of scientific databases yields no specific studies on the stability and flexibility of protein-ligand complexes involving this compound. Research in this area would be crucial for understanding the potential of this compound as a therapeutic agent, as it would elucidate the strength and nature of its binding to a target protein over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Efficacy

No published QSAR models specifically developed for or including this compound to predict its biological efficacy could be identified. The development of such a model would require a dataset of structurally related compounds with experimentally determined biological activities.

Pharmacophore Identification and Optimization

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. There is no available research that outlines the identification and optimization of a pharmacophore model derived from this compound or its analogs.

Mechanistic Basis of Biological Activities of 5 Acetyl 4,7 Diethoxy 6 Hydroxybenzofuran and Its Derivatives

General Overview of Benzofuran (B130515) Pharmacological Actions and Target Classes

The benzofuran scaffold is a significant heterocyclic structure present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. These compounds have garnered considerable attention from medicinal chemists due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and neuroprotective effects. The versatility of the benzofuran nucleus allows for chemical modifications that can modulate its biological activity, making it a privileged scaffold in drug discovery.

Benzofuran derivatives exert their therapeutic effects by interacting with a variety of biological targets, including enzymes, receptors, and signaling pathways. As enzyme inhibitors, they have shown efficacy against a range of targets implicated in various diseases. Their anticancer properties, for instance, are often attributed to the inhibition of protein kinases, farnesyltransferase, and human peptide deformylase, which are crucial for cancer cell proliferation and survival. Furthermore, the antimicrobial and anti-inflammatory activities of benzofuran derivatives are linked to their ability to interfere with microbial processes and inflammatory cascades, respectively. The structural diversity of benzofuran derivatives allows them to be tailored to interact with specific targets with high affinity and selectivity, offering the potential for the development of novel therapeutic agents.

Mechanisms of Enzyme Inhibition

Certain benzofuran derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the intestine. By inhibiting this enzyme, these compounds can delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia in diabetic patients. The inhibitory mechanism often involves the interaction of the benzofuran core and its substituents with the active site of the enzyme.

Research has shown that the inhibitory potential of benzofuran derivatives against α-glucosidase is influenced by the nature and position of substituents on the benzofuran ring. For example, a series of benzofuran-based Schiff bases exhibited varying degrees of α-glucosidase inhibitory activity, with some analogues being more potent than the standard drug acarbose nih.gov. Molecular docking studies suggest that these compounds bind to the active site of α-glucosidase, forming interactions with key amino acid residues that are crucial for its catalytic activity. One study on 2-acylbenzofurans demonstrated significant inhibitory potency with IC50 values ranging from 6.50 to 722.2 μM nih.gov. Another study on biphenyl pyrazole-benzofuran hybrids found them to be four to eighteen times more active than acarbose, with IC50 values in the range of 40.6 ± 0.2–164.3 ± 1.8 µM nih.gov.

Benzofuran DerivativeIC50 (µM)Reference
Benzofuran Schiff base analogue 121.40 ± 0.10 nih.gov
Biphenyl pyrazole-benzofuran hybrid 8e40.6 ± 0.2 nih.gov
2-Acylbenzofuran derivative6.50 nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B can enhance insulin sensitivity. Studies have shown that benzofuran derivatives can act as effective PTP1B inhibitors. For instance, a series of hydroxy benzofuran methyl ketones have been evaluated for their PTP1B inhibitory activity and showed promising results nih.govresearchgate.net.

Specifically, compounds such as 5-acetyl-6-hydroxybenzofuran have been identified as having an inhibitory effect on PTP1B activity uj.ac.za. The mechanism of inhibition is thought to involve the interaction of the hydroxyl and acetyl groups of the benzofuran derivative with the active site of the PTP1B enzyme, leading to its inactivation. The development of selective PTP1B inhibitors is a key area of research to avoid cross-reactivity with other protein tyrosine phosphatases.

Benzofuran DerivativeIC50 (µM)Reference
Mulberrofuran GData not specified mdpi.com
Mulberrofuran D23.11 ± 0.10 mdpi.com
Mulberrofuran D11.61 ± 0.19 mdpi.com

β-Secretase (BACE-1) is a primary therapeutic target for Alzheimer's disease, as it is involved in the production of amyloid-β peptides, which are the main component of amyloid plaques in the brain. The development of BACE-1 inhibitors has been a major focus of Alzheimer's research. Some benzofuran derivatives have been investigated as potential BACE-1 inhibitors. For example, a tacrine-benzofuran hybrid compound has been shown to inhibit BACE-1 activity and also reduce amyloid-β aggregation nih.gov.

The inhibition mechanism of these benzofuran-based compounds is believed to involve their binding to the active site of BACE-1, thereby preventing the cleavage of the amyloid precursor protein. Molecular modeling studies have been used to understand the binding modes of these inhibitors and to guide the design of more potent and selective compounds.

Compound TypeIC50 (µM)Reference
Dual AChE/BACE-1 Inhibitor (Molecule 2)50-65 mdpi.com
p-Terphenyl compound 16.3 science.gov
Asperterpene A0.078 researcher.life

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. Consequently, they are major targets for anticancer drug development. Benzofuran derivatives have been shown to inhibit a variety of protein kinases.

CDK2 and GSK-3β: Oxindole-benzofuran hybrids have been designed as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase-3β (GSK-3β), both of which are implicated in breast cancer.

mTOR: Benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth and proliferation. Some benzo[b]furan derivatives have demonstrated potent activity against breast cancer cells by inhibiting the PI3K/Akt/mTOR pathway nih.gov.

Pim-1: This serine/threonine kinase is involved in prostate cancer, and benzofuran-based derivatives have been designed to inhibit its activity.

Src Kinase: Pyrazole-based benzofuran derivatives have shown inhibitory activity against the non-receptor tyrosine kinase c-Src.

Aurora B Kinase: A benzofuran derivative, (2Z)-2-(3, 4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one, was identified as a novel Aurora B kinase inhibitor with high selectivity mdpi.com.

VEGFR-2: Benzofuran-based chalcone derivatives have been developed as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. One such derivative exhibited an excellent inhibitory effect on VEGFR-2 with an IC50 of 1.07 nM nih.gov.

Target KinaseBenzofuran DerivativeIC50Reference
VEGFR-2Benzofuran-chalcone derivative 5c1.07 nM nih.gov
VEGFR-21-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d)1.00 x 10⁻³ µM nih.gov
Aurora B(2Z)-2-(3, 4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (S6)Data not specified mdpi.com

Farnesyltransferase (FTase) is an enzyme that plays a crucial role in the post-translational modification of Ras proteins, which are key components of signal transduction pathways that regulate cell growth and proliferation. Inhibition of FTase has been pursued as a strategy for cancer therapy. Benzofuran derivatives have shown activity as FTase inhibitors nih.gov. One study reported a series of benzofuran-based farnesyltransferase inhibitors, with one compound showing a potent enzyme inhibitory activity with an IC50 of 1.1 nM nih.gov.

Human Peptide Deformylase (HsPDF) is an enzyme that is essential for protein maturation in bacteria and has been identified as a potential target for novel antibacterial agents. More recently, HsPDF has also been implicated in cancer. Benzofuran-4,5-diones have been identified as the first known selective inhibitors of HsPDF, suggesting a new class of antitumor agents nih.gov. These compounds were found to inhibit HsPDF with IC50 values ranging from 5.2 to 65 μM nih.gov.

EnzymeBenzofuran DerivativeIC50Reference
FarnesyltransferaseBenzofuran-based inhibitor 11f1.1 nM nih.gov
Human Peptide DeformylaseBenzofuran-4,5-dione derivatives5.2 - 65 µM nih.gov

Lysine Specific Demethylase 1 (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme, is a key epigenetic regulator that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). nih.govnih.govnih.gov Its aberrant expression is linked to the progression of various cancers, making it a promising therapeutic target. nih.govnih.gov The enzymatic mechanism involves the oxidation of the methylated lysine's ε-nitrogen, followed by hydrolysis to release formaldehyde and the demethylated lysine. nih.gov

A series of novel benzofuran derivatives has been designed and evaluated as potent LSD1 inhibitors. nih.gov These compounds were developed using strategies such as scaffold hopping and conformational restriction to optimize their interaction with the enzyme. nih.gov Research has shown that most of these synthesized compounds effectively suppress the enzymatic activity of LSD1 and inhibit the proliferation of tumor cells. nih.gov One representative compound, 17i , demonstrated particularly excellent LSD1 inhibition at the molecular level and potent anti-proliferation activity against a panel of tumor cell lines. nih.gov Molecular docking studies have helped to rationalize the binding modes of these benzofuran derivatives within the active site of LSD1. nih.gov The inhibition of LSD1 by these compounds can lead to the re-expression of silenced tumor suppressor genes and has been shown to prevent tumor cell proliferation and enhance antitumor immunity. nih.gov

CompoundTargetIC₅₀ (μM)Antiproliferative Activity (Cell Line)Antiproliferative IC₅₀ (μM)
17iLSD10.065MCF-72.90 ± 0.32
17iLSD10.065MGC-8035.85 ± 0.35
17iLSD10.065H4602.06 ± 0.27
17iLSD10.065A5495.74 ± 1.03
17iLSD10.065THP-16.15 ± 0.49

Acetylcholinesterase Inhibition (for related benzofuran derivatives)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that catalyzes the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), as it increases the level of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission and improving memory function. nih.govnih.gov

Various benzofuran derivatives have been synthesized and evaluated for their potential as AChE inhibitors. nih.gov Studies have shown that linking a substituted phenylpiperazine moiety to the benzofuran backbone can yield derivatives with moderate inhibitory activity against AChE. nih.gov For instance, the compound A4 (4-(p-tolylpiperazin-1-yl) (5-methyl-3-morpholinobenzofuran-2-yl) methanone) showed the best AChE inhibitory activity in its series with an IC₅₀ value of 11 μmol/L. nih.gov

Furthermore, benzofuran-triazole hybrids have been explored as potential AChE inhibitors. nih.gov Among a series of synthesized compounds, 10d , which features a 2,5-dimethoxyphenyl moiety, was identified as a highly potent inhibitor of AChE with an IC₅₀ value of 0.55 µM. nih.gov Molecular modeling has complemented these experimental findings, delineating the potential mechanism of action and highlighting promising candidates for developing novel benzofuran-based drugs for AD. nih.gov Additionally, studies on 2-arylbenzofuran derivatives isolated from natural sources have shown potent and selective inhibitory activity against butyrylcholinesterase (BChE), an enzyme that also plays a role in acetylcholine hydrolysis, particularly in the later stages of AD. mdpi.com For example, Cathafuran C exhibited highly potent and selective BChE inhibition with a Kᵢ value of 1.7 µM. mdpi.com

CompoundTargetIC₅₀ (μM)Ki (μM)
A4AChE11N/A
10dAChE0.55 ± 1.00N/A
Cathafuran CBChE2.51.7

Interactions with Intracellular Targets and Pathways

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes such as cell division, motility, and intracellular transport. nih.govnih.gov Their critical role in the formation of the mitotic spindle makes them an important target for cancer therapy. nih.govnih.gov Compounds that interfere with tubulin dynamics, either by inhibiting polymerization or preventing depolymerization, can induce cell cycle arrest and apoptosis. nih.govnih.gov

Several series of benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov These small molecules often act by binding to the colchicine site on β-tubulin, thereby disrupting microtubule formation. nih.govnih.gov For example, a novel series of benzofuran derivatives was designed, and compound 6a was found to exhibit good inhibition of tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and apoptosis in cancer cells. nih.gov Similarly, another study on benzofuran-based 3,4,5-trimethoxybenzamide derivatives identified compound 6g as a significant inhibitor of tubulin polymerization, consistent with the action of known colchicine-site binders like CA-4. nih.gov Another promising compound, 3h (2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan), inhibits cancer cell growth at nanomolar concentrations and interacts strongly with tubulin at the colchicine site. nih.gov

CompoundEffectBinding SiteAntiproliferative IC₅₀ (μM)
6aInhibition of tubulin polymerizationColchicineN/A
6gInhibition of tubulin polymerizationColchicine (inferred)3.01 (MDA-MB-231 cells)
3hInhibition of tubulin polymerizationColchicine0.016 - 0.024

Interference with Amyloid Peptide Aggregation

The aggregation of the amyloid-beta (Aβ) peptide into oligomers and fibrils is a central pathological event in Alzheimer's disease. nih.govacs.org These aggregates are neurotoxic and contribute to the progressive cognitive decline characteristic of the disease. acs.org Consequently, molecules that can inhibit or modulate the Aβ aggregation process are considered potential therapeutic agents for AD. acs.org

Benzofuran derivatives have shown promise in this area. nih.gov They have been developed as imaging agents with an excellent binding affinity for Aβ aggregates. nih.gov Certain N-phenylbenzofuran-2-carboxamide derivatives, specifically those with a methoxyphenol pharmacophore like compounds 4a , 4b , 5a , and 5b , demonstrated concentration-dependent inhibition of Aβ42 aggregation. nih.gov In contrast, other derivatives containing a 4-methoxyphenyl ring, such as 4d and 5d , were found to significantly accelerate Aβ fibrillogenesis. nih.gov This dual modulatory capability suggests that the orientation of the bicyclic aromatic ring plays a key role in determining whether the compound inhibits or promotes aggregation. nih.gov Furthermore, some benzodihydrofuran derivatives, specifically fluorinated chalcones, have been shown to inhibit the aggregation rate of Aβ while also providing a cytoprotective effect against Aβ-induced toxicity. acs.org

Direct or Indirect Interaction with Nucleic Acids

The ability of small molecules to interact with nucleic acids (DNA and RNA) is a proposed mechanism for the anticancer activity of various compounds, including benzofuran derivatives. nih.gov Such interactions can disrupt DNA replication and transcription or interfere with RNA function, ultimately leading to cell death.

While the direct interaction of 5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran with nucleic acids is not extensively detailed, studies on related compounds provide insights. For instance, the anticancer effect of certain benzofuran derivatives with a nitro group has been linked to a reduction in the melting temperature of DNA in cancer cells. nih.gov More directly, a study on RNA-reactive small molecules included a benzofuran mustard derivative (9) . acs.org This compound contains a reactive (2-chloroethyl)amine moiety that can form an aziridinium electrophile, which is capable of reacting with biological nucleophiles, including those found in RNA. acs.org The aromatic benzofuran substructure may facilitate a proximity-induced reaction by binding to RNA first. acs.org This suggests a mechanism whereby specific benzofuran derivatives can covalently bind to and modify nucleic acids. acs.org

Modulation of Receptor Activity

Benzofuran derivatives have demonstrated the ability to modulate the activity of various proteins, including enzymes and receptors. nih.govnih.gov This modulation is a cornerstone of their diverse pharmacological effects. For example, well-established drugs with a benzofuran core, such as Amiodarone and Bufuralol , act on cardiovascular receptors. nih.gov Amiodarone is used to treat cardiac arrhythmias, while Bufuralol is a non-specific β-adrenergic blocker. nih.gov

In addition to classical cell-surface receptors, benzofuran derivatives can also target intracellular enzymes that function as regulatory hubs. A series of benzofuran derivatives were designed and synthesized as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. nih.gov The enzymatic assays revealed that these compounds exhibited inhibitory activity against SIRT2 at the micromolar level, with selectivity over SIRT1 and SIRT3. nih.gov Compound 7e was the most active in this series, with an IC₅₀ of 3.81 µM against SIRT2. nih.gov This demonstrates that the benzofuran scaffold can be effectively utilized to develop modulators of specific intracellular protein targets beyond traditional receptors.

Serotonin Receptor (5-HT2A, 5-HT2B) Agonism

Several benzofuran derivatives have been identified as agonists of serotonin 5-HT2A and 5-HT2B receptors, which are implicated in a variety of neurological functions. The activation of the 5-HT2A receptor is associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to potential cardiotoxicity, specifically endocardial fibrosis. nih.govnih.gov

Studies on psychoactive benzofurans, such as 5-(2-aminopropyl)benzofuran (5-APB), reveal that they act as partial agonists at the 5-HT2A receptor and as full agonists at the 5-HT2B receptor. nih.govnih.gov This dual agonism contributes to their complex pharmacological profile, which includes both stimulant and hallucinogenic properties. nih.gov The interaction with these receptors is a key mechanism driving the psychoactive effects of this class of compounds. Further research has led to the development of novel benzodifuran and dibenzofuranylethylamine analogs that are potent 5-HT2A receptor agonists. nih.govnih.govacs.org For instance, a series of 8-substituted benzodifuran analogs were found to be potent agonists, with some compounds effectively reducing intra-ocular pressure in animal models, highlighting a potential therapeutic application. nih.gov

The table below summarizes the activity of selected benzofuran derivatives at serotonin receptors.

Compound ClassReceptor TargetActivityPotential Effect
Psychoactive Benzofurans (e.g., 5-APB)5-HT2APartial AgonistHallucinogenic effects
Psychoactive Benzofurans (e.g., 5-APB)5-HT2BAgonistVasoconstriction, Potential cardiotoxicity
Benzodifuran Analogs5-HT2APotent AgonistOcular hypotension
Dibenzofuranylethylamines5-HT2A / 5-HT2CAgonistVaries by subtype selectivity

Trace Amine-Associated Receptor 1 (TAAR1) Interaction

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein-coupled receptor that modulates monoaminergic systems, including dopamine and serotonin. mdpi.comfrontiersin.org It is activated by endogenous trace amines and certain psychoactive drugs. frontiersin.org Several benzofuran derivatives have been shown to interact with TAAR1, which contributes to their neuropharmacological effects.

Pharmacological profiling of various psychoactive benzofurans, including 5-APB and 6-APB, demonstrated that these compounds interact with the TAAR1 receptor, similar to classic amphetamines. nih.gov This interaction is part of a broader mechanism that includes the release of monoamines. nih.gov Furthermore, specific benzofuran derivatives have been investigated as potential TAAR1 agonists for therapeutic purposes. For example, (-)-1-(benzofuran-2-yl)-2-propylaminopentane HCl ((-)-BPAP) was identified as a potential TAAR1 agonist that influences the interaction between dopaminergic and GABAergic systems in the striatum. nih.gov The activation of TAAR1 by such compounds can modulate neurotransmitter release, suggesting a complex regulatory role in the brain. frontiersin.orgnih.gov The interaction of TAAR1 with other receptors, such as the dopamine D2 receptor, can form heterodimers, leading to a further layer of regulation on the dopaminergic system. nih.gov

Voltage-Gated Potassium Channel (Kv1.3) Blockade (observed in Khellinone analogs)

The voltage-gated potassium channel Kv1.3 is a recognized therapeutic target for T-cell-mediated autoimmune diseases. nih.gov Analogs of Khellinone (5-acetyl-4,7-dimethoxy-6-hydroxybenzofuran), which is structurally very similar to this compound, have been identified as potent blockers of the Kv1.3 channel.

Two distinct classes of Khellinone derivatives have demonstrated Kv1.3 blocking activity:

Khellinone dimers: These are formed by linking two Khellinone molecules through their 6-hydroxy groups. nih.gov

Chalcone derivatives: These are synthesized via a Claisen-Schmidt condensation of the 5-acetyl group of Khellinone with various aryl aldehydes. nih.gov

Certain chalcone derivatives of Khellinone inhibit Kv1.3 with Kd values in the range of 300-800 nM and have been shown to suppress T-lymphocyte proliferation at submicromolar concentrations. nih.gov These compounds display moderate selectivity over other potassium channels of the Kv1 family. nih.gov Another class of blockers has been developed through selective alkylation at the 4- or 7-position of the Khellinone scaffold, yielding derivatives that also inhibit the Kv1.3 channel. nih.gov Due to their high affinity for Kv1.3 and favorable physicochemical properties like low molecular weight and lipophilicity, these Khellinone analogs are considered promising lead compounds for developing more selective and potent immunosuppressants. nih.gov

Mechanisms of Anti-inflammatory Action (e.g., inhibition of NO production, modulation of cyclooxygenase-2 activity)

Benzofuran derivatives exhibit anti-inflammatory properties through various mechanisms, primarily involving the inhibition of key inflammatory mediators like nitric oxide (NO) and the enzyme cyclooxygenase-2 (COX-2). Overproduction of NO by inducible nitric oxide synthase (iNOS) and elevated levels of prostaglandins produced by COX-2 are hallmarks of inflammatory processes.

Studies have shown that certain benzofuran derivatives can suppress the production of NO in macrophage cell lines (like RAW 264.7) stimulated by lipopolysaccharide (LPS). researchgate.net For example, a lignan derivative, (2R, 3S) dihydro-2-(3,5-dimethoxy-4-hydroxyphenyl)-7-methoxy-5-acetyl-benzofuran, was found to inhibit NO production and iNOS expression. nih.gov Similarly, other benzofuran-related compounds, such as ailanthoidol (B1236983) derivatives, have been shown to suppress the generation of prostaglandin E2 (PGE2) and the expression of both iNOS and COX-2. nih.gov The mechanism for this action is often linked to the downregulation of upstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which in turn inhibits the activation of transcription factors like activator protein-1 (AP-1) and nuclear factor-kappaB (NF-κB) that are crucial for the expression of iNOS and COX-2 genes. nih.govresearchgate.net

Conversely, some benzofuran derivatives, like 2-(2,4-dihydroxyphenyl)-5-(E)-propenylbenzofuran (DPPB), can promote the activity of endothelial nitric oxide synthase (eNOS), which produces NO that has vasoprotective and anti-inflammatory effects. nih.gov This highlights the diverse and context-dependent ways in which benzofuran structures can modulate inflammatory pathways.

Mechanisms of Antioxidant Activity (e.g., free-radical scavenging)

The antioxidant activity of benzofuran derivatives is a significant aspect of their biological profile, primarily attributed to their ability to act as free-radical scavengers. Free radicals, or reactive oxygen species (ROS), are highly reactive molecules that can cause oxidative damage to cells, contributing to various diseases. Antioxidants neutralize these radicals, thereby mitigating oxidative stress. arxiv.org

The benzofuran structure is related to other flavonoids and phenolic compounds known for their potent antioxidant properties. nih.gov The antioxidant capacity of these molecules is often linked to the presence of hydroxyl (-OH) groups on the aromatic ring, which can donate a hydrogen atom to a free radical, thereby stabilizing it. The transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

The mechanism of action involves scavenging various types of free radicals. mdpi.com In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, are commonly used to evaluate this activity. arxiv.org Various substituted benzofuran derivatives have demonstrated significant scavenging activity in such tests. nih.gov This free-radical scavenging ability not only provides direct protection against oxidative damage but also contributes to the anti-inflammatory effects of these compounds, as oxidative stress is closely linked to inflammation. mdpi.com

Mechanisms of Antimicrobial Action (e.g., against specific bacterial/fungal strains, DNA cleavage)

Derivatives of benzofuran have been synthesized and evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanisms underlying their action can include the inhibition of essential microbial enzymes and interference with microbial DNA.

A series of enaminone derivatives based on a 6-hydroxy-4,7-dimethoxy-benzofuran-5-yl scaffold demonstrated notable antimicrobial activity. ekb.eg Molecular docking studies and in vitro assays revealed that these compounds could act as inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR). ekb.eg Both enzymes are critical for bacterial survival; DNA gyrase is essential for DNA replication and repair, while DHFR is key in the synthesis of nucleic acids and amino acids. By inhibiting these enzymes, the compounds disrupt fundamental cellular processes in bacteria.

Another potential mechanism of antimicrobial action is direct interaction with and cleavage of DNA. Certain synthesized benzofuran-triazole hybrids have been studied for their ability to cleave plasmid DNA. This activity suggests that these compounds can cause direct damage to the genetic material of microorganisms, leading to cell death.

The table below details the antimicrobial activity and proposed mechanisms for selected benzofuran derivatives.

Derivative ClassTarget Organism(s)Proposed Mechanism of Action
Enaminones of 6-hydroxy-4,7-dimethoxy-benzofuranGram-positive and Gram-negative bacteriaInhibition of DNA gyrase B and DHFR
Benzofuran-triazole hybridsVarious bacterial strainsDNA cleavage
6-substituted 5-acetyl-4,7-dimethoxybenzofuransCandida albicansNot specified, but showed some antifungal activity

Structure Activity Relationship Sar Studies of 5 Acetyl 4,7 Diethoxy 6 Hydroxybenzofuran and Its Derivatives

Impact of Specific Substituents on Biological Potency and Selectivity

The biological activity of benzofuran (B130515) derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and furan rings. nih.govnih.gov Modifications at positions 2, 3, 5, and 6 have been shown to significantly influence the pharmacological effects. nih.gov

The hydroxyl group is a critical functional group in medicinal chemistry, often acting as a hydrogen bond donor and acceptor, thereby anchoring a molecule to its biological target. In the context of the benzofuran scaffold, a hydroxyl group at the C-6 position has been shown to be particularly important for antibacterial activity. nih.gov A study synthesizing a series of benzofuran derivatives revealed that compounds bearing a hydroxyl group at C-6 exhibited excellent antibacterial activities against multiple strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.12 μg/mL. nih.gov This suggests that the 6-hydroxy moiety is a key pharmacophoric feature for antimicrobial efficacy, likely by facilitating crucial interactions within the active site of a bacterial enzyme or protein.

The acetyl group, a common substituent in pharmacologically active molecules, can influence activity through various mechanisms, including steric effects, electronic effects, and by providing a key point for metabolic transformation or hydrogen bonding. Research on related coumarin scaffolds, which share structural similarities with benzofurans, indicates that the position of an acetyl group is critical for receptor affinity. mdpi.com For example, moving an acetyl group from position 8 to position 6 on a coumarin ring altered the affinity for serotonin receptors. mdpi.com In the benzofuran series, 5-acetyl-6-hydroxybenzofuran has been identified as an inhibitor of protein tyrosine phosphatase 1 beta (PTP1B), a target for type 2 diabetes. uj.ac.za This indicates that the 5-acetyl group, particularly in conjunction with an adjacent hydroxyl group, is a valuable component for generating biological activity.

The furan ring of the benzofuran scaffold, particularly the C-2 position, is a common site for modification to modulate biological activity. medcraveonline.com Introducing substituents at this position is a well-established strategy for enhancing potency. nih.gov Aryl groups are frequently incorporated at the C-2 position, leading to compounds with significant anticancer, anti-HIV, and antimicrobial activities. medcraveonline.compharmatutor.org

Structure-activity relationship studies have shown that the nature of the aryl substituent is crucial. For example, the presence of two or more hydroxyl groups on the 2-aryl ring can increase inhibitory activity against β-secretase (BACE1), a target in Alzheimer's disease. nih.gov In another study, compounds with a 4-methoxyphenyl group at the C-2 position showed good antibacterial activity. nih.gov The substitution pattern on the 2-aryl ring can fine-tune the electronic and steric properties of the entire molecule, thereby optimizing its interaction with biological targets.

Table 1: Effect of C-2 Aryl Substitution on BACE1 Inhibitory Activity

Compound ID C-2 Aryl Substituent BACE1 IC50 (µmol·L⁻¹)
Baicalein (Reference) - 0.087 ± 0.03
Derivative 8 Dihydroxyphenyl < 0.087
Derivative 19 Dihydroxyphenyl < 0.087

| Derivative 20 | Dihydroxyphenyl | 0.043 ± 0.01 |

This table illustrates how specific substitutions on the 2-aryl ring of the benzofuran scaffold can enhance biological activity compared to a reference compound. Data sourced from a study on 2-arylbenzofuran derivatives as potential anti-Alzheimer's agents. nih.gov

Fusing additional heterocyclic rings, such as pyrazole or pyrazoline, to the benzofuran core is a powerful strategy for creating hybrid molecules with novel or enhanced biological activities. semanticscholar.orgnih.gov Pyrazole and its derivatives are known to possess a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com

When a pyrazole or pyrazoline ring is fused to the benzofuran scaffold, the resulting compounds often exhibit synergistic or improved activity. researchgate.net For instance, benzofuran-pyrazole Schiff base derivatives have been synthesized and shown to possess notable anticancer and antimicrobial effects. semanticscholar.org SAR studies on these hybrids indicated that substituents on the phenyl ring attached to the pyrazole moiety, such as hydroxyl and methoxy groups, led to better anticancer activity. semanticscholar.org Similarly, thiazolyl-pyrazoline hybrids linked to a benzofuran moiety have been investigated as antimicrobial agents. ekb.eg This hybridization approach expands the chemical space and allows for the development of multi-target agents.

Rational Design Strategies for Optimizing Biological Activity

Rational drug design for benzofuran derivatives involves a systematic approach to modify the scaffold and optimize its interaction with a specific biological target. This process is guided by established SAR principles and often employs computational tools.

Key strategies include:

Substituent Modification: Based on SAR data, specific functional groups at key positions (C-2, C-5, C-6, etc.) are introduced or modified. For example, knowing that a C-6 hydroxyl group enhances antibacterial activity allows for the rational inclusion of this group in new designs. nih.gov Similarly, adding electron-withdrawing groups like halogens to the benzene ring or the 2-aryl substituent has been shown to increase antimicrobial and anticancer potency. nih.govnih.gov

Molecular Hybridization: Combining the benzofuran scaffold with other known pharmacophores (e.g., pyrazole, piperazine (B1678402), sulfonamide) is a common strategy to create hybrid molecules with potentially enhanced or dual activities. semanticscholar.orgnih.gov This approach leverages the synergistic effects of combining two bioactive moieties into a single molecule.

Computational Docking Studies: Molecular docking simulations are used to predict how a designed molecule will bind to the active site of a target protein, such as an enzyme or receptor. nih.gov This allows chemists to visualize interactions, predict binding affinity, and prioritize which derivatives to synthesize. For example, docking studies have been used to design novel benzofuran derivatives as estrogen receptor inhibitors for breast cancer treatment. nih.govox.ac.uk

Scaffold Hopping and Isosteric Replacement: This involves replacing parts of the molecule with other fragments that have similar steric and electronic properties (isosteres) to improve pharmacokinetic properties or binding affinity while retaining the core biological activity.

By employing these strategies, medicinal chemists can systematically refine the structure of lead compounds like 5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran to develop new therapeutic agents with improved efficacy and selectivity.

SAR in the Context of Specific Molecular Targets (e.g., enzyme inhibition, receptor modulation)

The therapeutic potential of benzofuran scaffolds, including derivatives of this compound, is extensively explored through structure-activity relationship (SAR) studies targeting various enzymes and receptors. These investigations systematically modify the core structure to understand how chemical substitutions influence biological activity, aiming to enhance potency and selectivity for specific molecular targets.

Key molecular targets for benzofuran derivatives include enzymes implicated in type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.govuj.ac.za SAR studies reveal that substitutions at the C-2 position of the benzofuran ring are critical for inhibitory activity. nih.gov For instance, the introduction of aryl groups at this position has been a successful strategy in modulating enzyme inhibition. The nature and substitution pattern of this aryl ring significantly impact the compound's interaction with the enzyme's active site.

Similarly, benzofuran derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. nih.gov SAR analysis of these inhibitors has shown that specific alkyl groups on a phenyl moiety attached to the benzofuran core are crucial for high-potency inhibition. nih.gov

In the context of cancer therapy, benzofurans are investigated as inhibitors of targets like tubulin polymerization and urokinase-type plasminogen activator (uPA). nih.govresearchgate.net SAR studies on combretastatin A-4 analogues, which feature a benzofuran core, highlight the importance of the substitution pattern on the fused benzene ring for antimitotic activity. nih.gov For uPA inhibitors, the addition of a fluorine atom at position 4 of a 2-benzofuranyl group was found to double the inhibitory potency. nih.gov Furthermore, modifications to create benzofuran-based SERCA2a activators for cardiovascular applications have shown that replacing a nitrogen atom (as in an indoline scaffold) with an oxygen atom to form a benzofuran ring can substantially increase the maximal velocity (Vmax) of the enzyme's activity. nih.gov

The data from these studies allow for the construction of SAR models that guide the rational design of new derivatives. For example, the presence of a hydroxyl group at the C-6 position and an acetyl group at the C-5 position, as in the parent compound, often plays a key role in establishing hydrogen bonds within the active site of the target protein. nih.gov Modifications to the ethoxy groups at C-4 and C-7 can influence the compound's lipophilicity and, consequently, its ability to access the target.

The following table summarizes representative SAR findings for benzofuran derivatives against various molecular targets.

Molecular Target Scaffold Modification Observed Effect on Activity Reference
α-Glucosidase & PTP1B2-Aryl substitution on 5-acetyl-6-hydroxybenzofuranModulation of inhibitory activity based on aryl group nih.gov
Acetylcholinesterase (AChE)Alkyl groups at positions 2 and 3 of a phenyl moietyImportance for high-potency inhibition nih.gov
Urokinase Plasminogen Activator (uPA)Addition of fluorine at position 4 of 2-benzofuranyl2-fold increase in potency nih.gov
SERCA2aIsosteric replacement of indoline nitrogen with oxygen to form a benzofuranSubstantial increase in Vmax (~57%) nih.gov
Tubulin PolymerizationTrimethoxy acetophenone linked to a benzofuran corePotent antimitotic activity nih.gov

Integration of Computational Data in SAR Elucidation

Computational chemistry plays a pivotal role in modern SAR studies, providing deep insights into the molecular interactions that govern the biological activity of compounds like this compound and its derivatives. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are integral to elucidating and predicting compound efficacy. nih.govresearchgate.netoncotarget.com

Molecular docking simulations are widely used to predict the binding conformation and affinity of a ligand within the active site of a specific molecular target. africanjournalofbiomedicalresearch.com For benzofuran derivatives, docking studies have been instrumental in understanding their inhibitory mechanisms against enzymes like AChE, PTP1B, and α-glucosidase. nih.govnih.gov These simulations can reveal crucial binding interactions, such as hydrogen bonds formed by the C-6 hydroxyl group or hydrophobic interactions involving the diethoxy substituents and the benzofuran ring system. nih.gov For example, docking studies of 5-acetyl-2-aryl-6-hydroxybenzofurans have helped to rationalize their mode of interaction with PTP1B. nih.gov Similarly, the binding modes of novel benzofuran-based AChE inhibitors have been shown to be similar to that of the established drug donepezil, providing a structural basis for their activity. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate predictive models by correlating the 3D structural features of molecules with their biological activities. researchgate.net These models create contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For benzofuran and dibenzofuran derivatives, 3D-QSAR models have successfully identified the key structural requirements for potent inhibition of targets like PTP-MEG2. oncotarget.com The resulting pharmacophore models can guide the design of new compounds with enhanced potency by indicating optimal locations for specific functional groups. oncotarget.com

The integration of these computational methods provides a powerful framework for SAR elucidation. Experimental data on the activity of a series of synthesized compounds can be used to build and validate robust QSAR models. researchgate.netresearchgate.net These models, in turn, can be used to screen virtual libraries of novel derivatives, prioritizing the synthesis of compounds with the highest predicted activity. Molecular docking can then be used to refine these lead candidates, optimizing their interactions with the target protein. This synergistic approach accelerates the drug discovery process, enabling a more rational, structure-guided design of potent and selective therapeutic agents based on the this compound scaffold.

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes for Advanced Benzofuran (B130515) Analogs

While classical methods for benzofuran synthesis are well-established, future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies for 5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran and its derivatives. Modern synthetic chemistry offers a toolkit of innovative and catalytic strategies that can be applied to this end. acs.org

Key areas of exploration include:

Transition-Metal Catalysis: Palladium- and copper-catalyzed reactions, such as Sonogashira coupling followed by intramolecular cyclization, have become powerful tools for constructing the benzofuran core. acs.orgrsc.org Future work could optimize these methods for the specific substrate, potentially using lower catalyst loadings, milder reaction conditions, or exploring catalysts based on more abundant metals.

C-H Activation/Functionalization: Direct C-H bond activation represents a highly atom-economical approach. nih.gov Research could focus on developing methods to directly install or modify the acetyl and ethoxy groups on a pre-formed benzofuran ring, avoiding the need for pre-functionalized starting materials.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net A future goal would be to devise a one-pot synthesis for this compound from simple, readily available precursors. researchgate.net

Green Chemistry Approaches: Emphasis should be placed on using greener solvents, reducing energy consumption (e.g., through microwave-assisted synthesis), and utilizing renewable starting materials where possible. researchgate.net

The successful development of such methods would not only facilitate access to the title compound but also enable the rapid generation of a library of analogs for comprehensive structure-activity relationship (SAR) studies.

In-depth Mechanistic Studies at the Cellular and Molecular Level

To advance this compound from a chemical entity to a potential therapeutic lead, a profound understanding of its mechanism of action is crucial. Drawing parallels from other bioactive benzofurans, which are known to interact with targets like kinases, tubulin, and enzymes involved in neurodegeneration, a multi-pronged approach to elucidating its biological activity is warranted. nih.govuj.ac.za

Future mechanistic studies should include:

Target Identification and Validation: Initial screening against broad panels of biological targets (e.g., kinases, phosphatases, proteases) can identify primary interaction partners. Techniques like affinity chromatography and proteomics can pinpoint specific cellular proteins that bind to the compound.

Molecular Docking and Simulation: Computational modeling can predict how this compound binds to potential protein targets at the atomic level, revealing key interactions that could be experimentally validated. nih.gov

Cellular Pathway Analysis: Once a target is identified, subsequent studies should investigate the downstream effects on cellular signaling pathways. For instance, if the compound inhibits a specific kinase, researchers could use techniques like Western blotting to measure the phosphorylation status of downstream proteins. nih.gov

Phenotypic Screening: Assessing the compound's effect on cancer cell lines could reveal impacts on cell cycle progression, apoptosis (programmed cell death), or metastasis. nih.govresearchgate.netnih.gov The anticancer activity of benzofuran derivatives has been linked to their ability to induce apoptosis. researchgate.net

A summary of potential investigational techniques is presented in the table below.

Research Question Potential Technique(s) Objective
What protein(s) does the compound bind to? Affinity Chromatography, Proteomics, Thermal Shift Assay To identify the direct molecular target(s) within the cell.
How does the compound affect cell viability? MTT Assay, Cell Proliferation Assays To determine the cytotoxic or cytostatic effects on cancer cell lines. researchgate.net
Does the compound induce apoptosis? Caspase Activity Assays, Flow Cytometry (Annexin V staining) To investigate if the compound triggers programmed cell death pathways. nih.gov
Which signaling pathways are modulated? Western Blotting, Kinase Activity Panels, Reporter Gene Assays To understand the downstream functional consequences of target engagement. nih.gov

Exploration of Polypharmacological Profiles and Multi-Target Directed Ligands

The traditional "one-drug, one-target" paradigm has proven insufficient for treating complex, multifactorial diseases such as cancer and Alzheimer's disease. acs.org The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple relevant biological targets, represents a more holistic therapeutic approach. acs.orgnih.govunipi.it The benzofuran scaffold is an excellent starting point for designing such MTDLs due to its versatile biological activity. frontiersin.orgtandfonline.com

Future research should explore the potential of this compound as a scaffold for MTDLs. For example, in the context of Alzheimer's disease, benzofuran hybrids have been designed to simultaneously inhibit cholinesterases and β-amyloid aggregation. acs.org Investigations could focus on:

Dual-Target Inhibitors: Systematically screening the compound against targets from different disease-related pathways. For instance, testing for simultaneous inhibition of a protein kinase (relevant to cancer) and a cholinesterase (relevant to neurodegeneration).

Hybrid Molecule Design: Synthesizing hybrid compounds that covalently link the this compound core to another pharmacophore known to hit a complementary target. nih.govunipi.it This strategy has been successfully employed by coupling benzofuran derivatives with tacrine, a known acetylcholinesterase inhibitor. nih.gov

Systems Biology Analysis: Using computational and experimental systems biology approaches to understand how modulating multiple targets with a single agent affects the entire cellular network, potentially identifying synergistic effects that are not apparent from single-target analysis.

This strategy could yield novel therapeutics with enhanced efficacy and a reduced likelihood of developing drug resistance.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design and SAR Prediction

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical structures of a series of compounds and their biological activities. derpharmachemica.comnih.gov By synthesizing a small library of analogs of this compound and testing their activity, an ML-based QSAR model could be trained to predict the activity of new, unsynthesized derivatives. eurjchem.comresearchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. derpharmachemica.com

Generative Models for De Novo Design: AI can be used to design entirely new molecules. nih.gov A generative model could be trained on the structural rules of known active benzofurans and then tasked with generating novel structures based on the this compound scaffold that are optimized for predicted activity and drug-like properties.

Predictive Modeling: ML algorithms can predict various properties, including absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. researchgate.net Applying these models early in the design phase can help eliminate compounds likely to fail later in development.

The table below illustrates a hypothetical QSAR study for analogs of this compound, demonstrating how structural modifications could be correlated with biological activity.

Compound IDR1 (Position 5)R2 (Position 6)R3 (Position 4/7)Predicted IC50 (µM)
Lead Cmpd-COCH3-OH-OCH2CH35.2
Analog 1-CH(OH)CH3-OH-OCH2CH32.8
Analog 2-COCH3-OCH3-OCH2CH315.7
Analog 3-COCH3-OH-OCH38.1
Analog 4-COCF3-OH-OCH2CH31.1

This table is for illustrative purposes only and does not represent actual experimental data.

By leveraging these advanced computational approaches, the exploration of the chemical space around this compound can be conducted with greater speed and precision, significantly enhancing the probability of discovering a potent and selective drug candidate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-acetyl-4,7-diethoxy-6-hydroxybenzofuran, and how do reaction conditions influence regioselectivity?

  • Answer : A two-step strategy involving hydroxybenzofuran (HBF) precursors is widely used. First, ethoxy-protected HBF intermediates (e.g., 4,7-diethoxy-6-hydroxybenzofuran) are synthesized via nucleophilic substitution or Friedel-Crafts acetylation. For example, hydroxy groups at positions 4, 6, and 7 can be selectively protected using ethylating agents like ethyl iodide under basic conditions (e.g., K₂CO₃/DMF) . The acetyl group at position 5 is introduced via acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) . Regioselectivity is controlled by steric and electronic factors: bulky substituents at adjacent positions hinder acetylation, while electron-rich aromatic rings favor electrophilic attack.

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

  • Answer :

  • ¹H/¹³C NMR : Ethoxy groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂) and acetyl protons (δ ~2.5–2.7 ppm) are diagnostic. Hydroxy protons (δ ~5.0–6.0 ppm) may appear as broad singlets due to hydrogen bonding .
  • X-ray crystallography : Used to resolve ambiguities in substitution patterns (e.g., distinguishing 4,7-diethoxy from 5,6-diethoxy isomers) .
  • HRMS : Validates molecular formula (C₁₄H₁₆O₅) and fragmentation patterns.

Q. What are the solubility and stability considerations for this compound in experimental workflows?

  • Answer : The compound is moderately polar due to ethoxy and hydroxyl groups, making it soluble in DMSO, methanol, and dichloromethane. Stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) are critical: the acetyl group may hydrolyze under strongly acidic/basic conditions, while the benzofuran core is prone to oxidation in prolonged light exposure .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved for this compound derivatives?

  • Answer : Contradictions often arise from assay conditions. For example:

  • Antioxidant assays (DPPH/ABTS) : False positives may occur if the compound absorbs at the same wavelength as the radical. Use orthogonal methods like ESR spectroscopy to validate radical scavenging .
  • Cell-based assays : Pro-oxidant effects in cancer cells (e.g., ROS induction) require careful normalization to cytotoxicity (MTT assays) and ROS quantification (H₂DCFDA probes) .

Q. What strategies optimize the synthesis of ethoxy-protected intermediates to mitigate low yields in scale-up?

  • Answer : Key bottlenecks include competing O- vs. C-alkylation and byproduct formation. Solutions include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .
  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances ethoxy group introduction in biphasic systems (e.g., H₂O/CH₂Cl₂) .
  • Protecting group alternatives : Trityl or SEM groups may offer better stability than ethoxy for multistep syntheses .

Q. How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Answer : The electron-withdrawing acetyl group at position 5 deactivates the benzofuran ring, reducing reactivity in Pd-catalyzed couplings. Strategies to enhance reactivity include:

  • Pre-functionalization : Introduce bromine at position 2 or 3 to activate the ring for coupling .
  • Directed ortho-metalation : Use directing groups (e.g., pyridyl) to achieve selective functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.